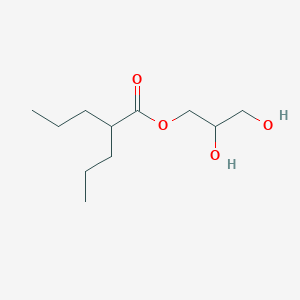

2,3-Dihydroxypropyl 2-propylpentanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3-Dihydroxypropyl 2-propylpentanoate is an organic compound with the molecular formula C11H22O4 It is a derivative of glycerol and is characterized by the presence of two hydroxyl groups and a propylpentanoate ester group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxypropyl 2-propylpentanoate typically involves the esterification of glycerol with 2-propylpentanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification techniques such as chromatography to ensure the high purity of the final product.

化学反应分析

Types of Reactions

2,3-Dihydroxypropyl 2-propylpentanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of halogenated derivatives.

科学研究应用

Medicinal Chemistry Applications

1. Anticonvulsant Properties:

2,3-Dihydroxypropyl 2-propylpentanoate is recognized as an analog of valproic acid, which is widely used as an anticonvulsant medication. Valproic acid functions by increasing gamma-aminobutyric acid (GABA) levels in the brain, thereby reducing neuronal excitability. Research indicates that derivatives like this compound may enhance the therapeutic profile of valproic acid by improving bioavailability and reducing side effects .

2. Drug Delivery Systems:

The compound has been investigated for its potential in drug delivery systems, particularly in biodegradable polymers. These polymers can be designed to release bioactive agents in a controlled manner, making them suitable for sustained drug release applications. The conjugation of this compound with bioactive agents allows for targeted delivery, enhancing the efficacy of treatments while minimizing systemic exposure .

Biological Research Applications

1. Metabolic Pathway Studies:

In biological research, this compound serves as a reference standard in studies investigating the metabolic pathways of valproic acid. Its use in pharmacokinetic studies helps elucidate the absorption, distribution, metabolism, and excretion (ADME) profiles of related compounds .

2. Investigating Biotransformation:

The compound is also employed in research focused on the biotransformation processes of fatty acids and their derivatives. Understanding these pathways is crucial for developing new therapeutic agents with improved safety and efficacy profiles.

Polymer Science Applications

1. Biodegradable Polymers:

Recent patents describe the use of this compound in creating biodegradable polymer-bioactive moiety conjugates. These materials can be utilized in various biomedical applications such as coatings for implants, scaffolds for tissue engineering, and drug delivery devices .

Case Study Example:

A study demonstrated that incorporating this compound into a polymer matrix significantly improved the release profile of an antibiotic agent compared to traditional methods. The controlled release mechanism allowed for sustained therapeutic levels over extended periods .

Data Table: Comparative Analysis of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Anticonvulsant properties as a valproic acid analog | Enhanced efficacy and reduced side effects |

| Drug Delivery | Biodegradable polymers for targeted drug release | Controlled release and improved bioavailability |

| Biological Research | Metabolic pathway investigation | Insights into ADME profiles |

| Polymer Science | Development of biodegradable conjugates | Versatile applications in biomedical fields |

作用机制

The mechanism of action of 2,3-Dihydroxypropyl 2-propylpentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in metabolic processes.

相似化合物的比较

Similar Compounds

2,3-Dihydroxypropyl acrylate: Similar in structure but contains an acrylate group instead of a propylpentanoate group.

Glycerol: The parent compound with three hydroxyl groups.

2,3-Dihydroxypropyl 2-hydroxypropanoate: Contains a hydroxypropanoate group instead of a propylpentanoate group.

Uniqueness

2,3-Dihydroxypropyl 2-propylpentanoate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.

生物活性

2,3-Dihydroxypropyl 2-propylpentanoate is a chemical compound that has garnered attention in various fields, including medicinal chemistry and polymer science. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula : C11H22O4

- Molecular Weight : 222.29 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily linked to its structural similarity to valproic acid, a well-known antiepileptic and mood-stabilizing agent. The compound increases levels of gamma-aminobutyric acid (GABA) in the brain, which contributes to its neuroprotective effects by reducing neuronal excitability. Additionally, it may inhibit histone deacetylases (HDAC), leading to altered gene expression associated with neuroprotection and anti-inflammatory responses .

Antiepileptic Properties

Research indicates that derivatives of valproic acid, including this compound, exhibit significant anticonvulsant activity. Studies have shown that these compounds can effectively reduce seizure frequency in animal models, suggesting potential therapeutic applications for epilepsy management .

Neuroprotective Effects

The compound's ability to modulate GABAergic transmission and inhibit HDACs positions it as a candidate for neuroprotective therapies. It has been studied for its potential in treating neurodegenerative diseases due to its capacity to promote neuronal survival under stress conditions .

Polymer Science Applications

In polymer chemistry, this compound is utilized as a bioactive agent in the synthesis of biodegradable polymers. These polymers can be designed for drug delivery systems where controlled release of therapeutic agents is crucial. The compound serves as a linker in conjugates that release bioactive agents in a targeted manner .

Study on Anticonvulsant Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticonvulsant properties of various valproic acid derivatives, including this compound. The results demonstrated a significant reduction in seizure activity in rodent models compared to control groups. The study concluded that the compound's mechanism involving GABA modulation was central to its efficacy.

Neuroprotection in Cell Models

Another research project investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The findings indicated that treatment with the compound significantly reduced cell death and oxidative damage markers. This suggests its potential utility in developing therapies for conditions like Alzheimer's disease .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C11H22O4 |

| Molecular Weight | 222.29 g/mol |

| Anticonvulsant Activity | Effective in rodent models |

| Neuroprotective Effects | Significant cell survival under oxidative stress |

属性

IUPAC Name |

2,3-dihydroxypropyl 2-propylpentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O4/c1-3-5-9(6-4-2)11(14)15-8-10(13)7-12/h9-10,12-13H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJULDQFCFLQKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)OCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。